6,9-Dioxa-2-azaspiro[4.5]decane hydrochloride
CAS No.: 2138024-11-8
Cat. No.: VC6992273
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2138024-11-8 |
|---|---|
| Molecular Formula | C7H14ClNO2 |
| Molecular Weight | 179.64 |
| IUPAC Name | 6,9-dioxa-2-azaspiro[4.5]decane;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO2.ClH/c1-2-8-5-7(1)6-9-3-4-10-7;/h8H,1-6H2;1H |
| Standard InChI Key | OEYCTAHIEGQQJX-UHFFFAOYSA-N |
| SMILES | C1CNCC12COCCO2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The base structure of 6,9-dioxa-2-azaspiro[4.5]decane comprises a six-membered piperidine ring (2-azaspiro) fused to a five-membered 1,4-dioxane ring via a spiro carbon atom. The hydrochloride salt introduces a chloride counterion, stabilizing the protonated tertiary amine. Key structural identifiers include:
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IUPAC Name: 6,9-Dioxa-2-azaspiro[4.5]decane hydrochloride
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Molecular Formula: C₇H₁₄ClNO₂
The spiro configuration imposes significant steric constraints, influencing both reactivity and interactions with biological targets.
Computed Physicochemical Properties
PubChem-derived data provide critical insights into the compound’s behavior:
These properties suggest moderate solubility in polar solvents, aligning with its hydrochloride salt formulation.
Synthesis and Preparation
Core Synthetic Strategies
The synthesis of 6,9-dioxa-2-azaspiro[4.5]decane derivatives typically begins with epoxide precursors. A validated approach involves:
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Epoxide Formation: Aldehydes or ketones undergo Corey–Chaikovsky epoxidation to yield substituted epoxides .
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Ring-Opening: Reaction with ethylene glycol monosodium salt opens the epoxide, forming diol intermediates .
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Cyclization: Acid-catalyzed cyclization of diols produces the spirocyclic dioxa-azaspiro framework .
For the hydrochloride salt, the free base is treated with hydrochloric acid, precipitating the ionic form.
Scalability and Modifications
Multigram syntheses are feasible due to the commercial availability of starting materials like piperidin-4-one and ethylene glycol . Structural variations, such as sulfur-for-oxygen substitutions (e.g., 1-oxa-4-thia analogs), have been explored to enhance bioactivity .
Applications in Medicinal Chemistry
Anti-Mycobacterial Activity
6,9-Dioxa-2-azaspiro[4.5]decane derivatives demonstrate potent activity against Mycobacterium tuberculosis (MIC₅₀: 0.3–0.7 μM), surpassing early leads like BTZ043 . The spiroketal moiety may interfere with cell wall synthesis by targeting DprE1, an oxidoreductase critical for arabinogalactan biosynthesis .
Structure-Activity Relationships (SAR)
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Ketal Oxygen Substitution: Replacing oxygen with sulfur (e.g., 1-oxa-4-thia analogs) improves potency, likely due to enhanced membrane permeability .
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Ring Size: Expanding to a seven-membered spiro[4.6] system (e.g., 1-oxa-4-thia-8-azaspiro[4.6]undecane) reduces activity, underscoring the importance of the [4.5] ring system .
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